![molecular formula C12H16N2O4S B2526349 N-(5-(1,1-二氧异噻唑啉-2-基)-2-甲氧基苯基)乙酰胺 CAS No. 941932-71-4](/img/structure/B2526349.png)
N-(5-(1,1-二氧异噻唑啉-2-基)-2-甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide, also known as CDDO-MA, is a synthetic triterpenoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent antioxidant and anti-inflammatory agent that has shown promise in the treatment of various diseases, including cancer, neurodegenerative disorders, and diabetes.
科学研究应用
抗菌和抗菌活性
N-(5-(1,1-二氧异噻唑啉-2-基)-2-甲氧基苯基)乙酰胺及其衍生物已被广泛研究其抗菌和抗菌活性。这些化合物对各种临床重要的人类病原体,包括甲氧西林敏感和甲氧西林耐药的金黄色葡萄球菌、肠球菌和肠球菌等表现出显著的抑制作用。1,1-二氧异噻唑啉基团的存在有助于它们对这些细菌的强效作用,表明它们在治疗对传统抗生素耐药的细菌感染中具有潜在应用(Zurenko et al., 1996)。
抗氧化性质
含有N-(5-(1,1-二氧异噻唑啉-2-基)-2-甲氧基苯基)乙酰胺结构的化合物已被证明具有抗氧化活性。这些活性在缓解氧化应激方面至关重要,氧化应激与各种慢性疾病,包括癌症、心血管疾病和神经退行性疾病有关。使用不同的自由基清除方法评估了这些化合物的抗氧化性质,展示了它们在氧化应激相关疾病中作为治疗药物的潜力(Kadhum et al., 2011)。
合成新的衍生物用于治疗应用
合成包含N-(5-(1,1-二氧异噻唑啉-2-基)-2-甲氧基苯基)乙酰胺骨架的新衍生物导致了具有增强的抗炎、镇痛和COX-2抑制活性的化合物的发现。这些衍生物在发展用于治疗炎症和疼痛的新治疗药物方面显示出显著潜力,其中一些化合物表现出高抑制活性和对COX-2的选择性,表明它们作为非选择性NSAIDs的更安全替代品的潜力(Abu‐Hashem等,2020)。
β-内酰胺类抗生素的开发
研究合成β-内酰胺类抗生素已利用与N-(5-(1,1-二氧异噻唑啉-2-基)-2-甲氧基苯基)乙酰胺相关的中间体。这些努力旨在开发新的抗生素以解决抗生素耐药问题不断增加的问题。合成β-内酰胺类抗生素的关键中间体突显了这些化合物在制药行业中的潜在应用,有助于开发新药物来对抗耐药细菌感染(Cainelli等,1998)。
有关N-(5-(1,1-二氧异噻唑啉-2-基)-2-甲氧基苯基)乙酰胺在科学研究中的应用的更详细见解和研究结果,建议阅读以下参考资料以获取更多信息:
- In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents (Zurenko et al., 1996)
- The Antioxidant Activity of New Coumarin Derivatives (Kadhum et al., 2011)
- 合成新的苯二呋喃基;1,3,5-三嗪基;1,3,5-噁二唑基和噻唑基嘧啶衍生自维斯纳金和赫林酮作为抗炎和镇痛剂(Abu‐Hashem等,2020)
- β-内酰胺类抗生素生产的关键中间体的实用合成(Cainelli等,1998)
作用机制
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication .
Mode of Action
This inhibition could prevent the phosphorylation of downstream targets, disrupting the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . By preventing the activation of CDK2, the compound can halt the transition from G1 to S phase, effectively stopping cell division . This can have downstream effects on tissue growth and development .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would play a significant role in determining the bioavailability of the compound .
Result of Action
The molecular effect of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide’s action is the inhibition of CDK2, which leads to a halt in cell division . On a cellular level, this could result in a decrease in tissue growth and potentially the shrinkage of tumors in cancerous cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide . For example, extreme pH or temperature could denature the compound, reducing its effectiveness . Additionally, the presence of other molecules could compete with the compound for binding sites, potentially reducing its efficacy .
属性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-9(15)13-11-8-10(4-5-12(11)18-2)14-6-3-7-19(14,16)17/h4-5,8H,3,6-7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURXCUAYVYSULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。